N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c21-18(16-6-2-1-3-7-16)19-14-15-10-12-20(13-11-15)17-8-4-5-9-17/h15-17H,1-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOFJFRJTYNORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Substitution with Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides under basic conditions.
Attachment of Cyclohexanecarboxamide Moiety: The final step involves the formation of the amide bond between the piperidine derivative and cyclohexanecarboxylic acid or its derivatives, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclohexane moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
18F-Mefway and 18F-FCWAY
These fluorinated tracers are used for positron emission tomography (PET) imaging of serotonin 1A (5-HT₁A) receptors:
- 18F-Mefway : 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide.
- 18F-FCWAY : 18F-trans-4-fluoro-N-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide.
Insight: The piperazine ring in 18F-Mefway/FCWAY enhances binding to 5-HT₁A receptors, while fluorination improves pharmacokinetics for imaging.
Thiourea Derivatives (H2L1–H2L9)
A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L9: N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) were synthesized and characterized for metal chelation and biological activity .
Insight: Thiourea derivatives exhibit broader applications in catalysis and bioactivity due to sulfur’s soft donor properties. The target compound’s lack of thiourea limits its metal-binding capacity but may improve metabolic stability.
Piperidine/Piperazine-Based Carboxamides
N-(1-Benzylpiperidin-4-yl) Derivatives
Compounds like N-(1-benzyl-4-phenylamino-4-piperidinecarboxamide) () share the piperidine-carboxamide scaffold but differ in substituents:
Insight : Benzyl groups may enhance lipophilicity and blood-brain barrier penetration, whereas cyclopentyl substituents could modulate receptor selectivity.
Enzyme Inhibitors ()
Complex analogs like N-[Pentacyclo[6.4.0.0²,¹⁰.0³,⁷.0⁴,⁹]dodec-8-yl]cyclohexanecarboxamide feature polycyclic systems attached to the carboxamide group. These compounds target enzymes such as 11β-hydroxysteroid dehydrogenase .
Insight : Increased structural complexity in polycyclic analogs improves target specificity but complicates synthesis. The target compound’s simplicity offers advantages in scalability.
Pharmacokinetic Considerations
- 3,4-Dimethoxy Substitution: highlights that methoxy groups on aryl rings enhance metabolic stability and solubility.
- Fluorination: Fluorinated analogs () exhibit prolonged half-lives and improved imaging contrast, whereas the non-fluorinated target compound may have faster clearance.
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]cyclohexanecarboxamide, often referred to in research as a potential therapeutic agent, has garnered attention for its biological activity, particularly in the context of neuropharmacology and receptor interactions. This compound is structurally related to various pharmacologically active molecules, which makes it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a cyclohexane ring, a piperidine moiety, and a cyclopentyl group, contributing to its unique pharmacological profile. The presence of these functional groups is critical for its interaction with biological targets.
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural analogs have been shown to exhibit affinity for various receptor subtypes, suggesting that this compound could similarly influence these pathways.
Receptor Binding Affinity
A comparative analysis of related compounds has demonstrated varying degrees of binding affinity to serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2). The following table summarizes the binding affinities observed in related studies:
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| This compound | 5-HT1A | TBD |
| Analog A | 5-HT2A | TBD |
| Analog B | D2 | TBD |
Note: TBD indicates that specific values were not available in the current literature.
Neuropharmacological Effects
Studies have suggested that this compound may exhibit anxiolytic and antidepressant-like effects in animal models. For instance, experiments utilizing rodent models have indicated that administration of this compound leads to significant reductions in anxiety-related behaviors when assessed through the elevated plus maze and forced swim tests.
Case Studies
- Study on Anxiety Reduction : In a controlled study involving mice, this compound was administered at varying doses. Results indicated a dose-dependent decrease in anxiety levels as measured by behavioral assays.
- Antidepressant Activity : Another study focused on the chronic administration of the compound over several weeks. Behavioral assessments demonstrated improvements in depressive-like symptoms, suggesting potential utility in treating mood disorders.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
